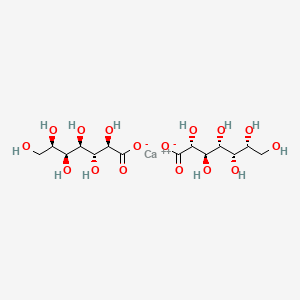
calcium;(2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium;(2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanoate is a calcium salt of a hexahydroxyheptanoic acid derivative. This compound is known for its unique structure, which includes multiple hydroxyl groups, making it highly soluble in water and reactive in various chemical processes. It is used in various scientific and industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium;(2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanoate typically involves the reaction of hexahydroxyheptanoic acid with a calcium source, such as calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, where the acid and calcium source are mixed and heated to facilitate the formation of the calcium salt. The reaction conditions, such as temperature and pH, are carefully controlled to ensure complete conversion and high purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous processing techniques. The raw materials are fed into the reactor, and the reaction is monitored and controlled using automated systems. The product is then purified through filtration, crystallization, or other separation techniques to obtain the desired purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium;(2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl or carboxyl groups.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Calcium;(2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a calcium supplement.
Industry: It is used in the production of specialty chemicals, food additives, and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of calcium;(2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanoate involves its interaction with various molecular targets and pathways. The compound can chelate metal ions, which affects enzyme activity and cellular processes. It also interacts with cell membranes and proteins, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Calcium;(2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanoate can be compared with other similar compounds, such as:
Calcium gluconate: Another calcium salt with similar solubility and reactivity.
Calcium lactate: Used as a calcium supplement and in food applications.
Calcium ascorbate: Known for its antioxidant properties and use in vitamin C supplements.
The uniqueness of this compound lies in its multiple hydroxyl groups, which provide distinct chemical properties and reactivity compared to other calcium salts.
Propriétés
Formule moléculaire |
C14H26CaO16 |
|---|---|
Poids moléculaire |
490.42 g/mol |
Nom IUPAC |
calcium;(2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/2C7H14O8.Ca/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2/t2*2-,3+,4-,5-,6-;/m11./s1 |
Clé InChI |
FATUQANACHZLRT-WXWVYBJSSA-L |
SMILES isomérique |
C([C@H]([C@@H]([C@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@@H]([C@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Ca+2] |
SMILES canonique |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















